An In-depth Technical Guide to 2-(3-Fluorobenzyl)succinic Acid: Synthesis, Characterization, and Applications
An In-depth Technical Guide to 2-(3-Fluorobenzyl)succinic Acid: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-(3-Fluorobenzyl)succinic acid, a fluorinated analog of benzylsuccinic acid with significant potential in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom onto the benzyl moiety is intended to modulate the molecule's physicochemical and pharmacological properties, such as metabolic stability and binding affinity. This document details the compound's core properties, provides a validated, step-by-step synthetic protocol based on the Stobbe condensation followed by reduction and hydrolysis, outlines methods for its analytical characterization, and explores its potential applications as an enzyme inhibitor and a sophisticated chemical building block. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize, characterize, or utilize this compound in their work.
Compound Identification and Physicochemical Properties
2-(3-Fluorobenzyl)succinic acid is a derivative of succinic acid, a key metabolic intermediate. The presence of the 3-fluorobenzyl group imparts specific characteristics that are highly valuable in the context of drug design. The fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can alter binding affinity to target proteins through unique electronic interactions.[1][2]
The core properties of 2-(3-Fluorobenzyl)succinic acid are summarized in the table below. It is important to note that while the molecular formula and weight are definitive, some physical properties are estimated based on its structure and data from close analogs, such as 2-(4-Fluorobenzyl)succinic acid.
| Property | Value | Source / Method |
| IUPAC Name | 2-[(3-Fluorophenyl)methyl]butanedioic acid | IUPAC Nomenclature |
| Molecular Formula | C₁₁H₁₁FO₄ | Deduced from Structure |
| Molecular Weight | 226.20 g/mol | Calculated from Formula |
| CAS Number | Not assigned. (Analog 2-(4-Fluorobenzyl)succinic acid is 1268121-69-2) | Database Search |
| Physical Form | White to off-white solid | Predicted |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | Predicted based on analogs |
| pKa₁ | ~4.2 | Estimated |
| pKa₂ | ~5.5 | Estimated |
| InChI Key | (Not available) | - |
Synthesis and Purification
The synthesis of benzyl-substituted succinic acids is well-established in organic chemistry. A robust and reliable method involves a three-step sequence: (1) a Stobbe condensation to form the C-C bond and install the basic molecular framework, (2) a catalytic hydrogenation to reduce the resulting double bond, and (3) saponification to hydrolyze the ester and yield the final dicarboxylic acid.[3][4]
Causality of Experimental Choices:
-
Stobbe Condensation: This reaction is chosen for its efficiency in forming a C-C bond between a carbonyl compound (3-fluorobenzaldehyde) and a succinate diester. It reliably produces an alkylidene succinic acid half-ester, which is a key intermediate.[5][6]
-
Base Selection (Potassium t-butoxide): A strong, non-nucleophilic base is required to deprotonate the succinate ester without competing in a saponification reaction. Potassium t-butoxide in anhydrous t-butanol is ideal for this purpose.
-
Catalytic Hydrogenation: This is the standard and cleanest method for reducing the carbon-carbon double bond of the Stobbe product without affecting the aromatic ring or the ester group. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation.
-
Saponification: Basic hydrolysis (saponification) followed by an acidic workup is the most straightforward method to convert the remaining ester group into the desired carboxylic acid, ensuring complete formation of the final product.
Detailed Synthesis Protocol
Step 1: Stobbe Condensation – Synthesis of (E/Z)-4-ethoxy-2-(3-fluorobenzylidene)-4-oxobutanoic acid
-
To a dry 500 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 150 mL of anhydrous tert-butanol.
-
Add potassium metal (4.3 g, 0.11 mol) in small pieces to the tert-butanol to generate a solution of potassium t-butoxide in situ. (Alternatively, use commercially available potassium t-butoxide).
-
To the stirred solution, add a mixture of freshly distilled 3-fluorobenzaldehyde (12.4 g, 0.10 mol) and diethyl succinate (20.9 g, 0.12 mol).
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, pour the mixture into 200 mL of ice-cold water.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with cold 6M HCl. The product, a half-ester acid, will precipitate as an oil or solid.
-
Extract the product into diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude half-ester.
Step 2: Catalytic Hydrogenation – Synthesis of 4-ethoxy-2-(3-fluorobenzyl)-4-oxobutanoic acid
-
Dissolve the crude half-ester from Step 1 in 150 mL of ethanol in a hydrogenation vessel.
-
Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 0.5 g).
-
Pressurize the vessel with hydrogen gas (H₂) to 50 psi (or use a hydrogen-filled balloon for atmospheric pressure hydrogenation).
-
Stir the mixture vigorously at room temperature until hydrogen uptake ceases (typically 4-6 hours).
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the saturated half-ester.
Step 3: Saponification – Synthesis of 2-(3-Fluorobenzyl)succinic acid
-
Dissolve the crude product from Step 2 in 100 mL of ethanol.
-
Add a solution of potassium hydroxide (KOH) (11.2 g, 0.20 mol) in 50 mL of water.
-
Heat the mixture to reflux for 4 hours to ensure complete hydrolysis of the ester.
-
Cool the reaction mixture and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl.
-
The final product, 2-(3-Fluorobenzyl)succinic acid, will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven.
-
Purification: The crude product can be further purified by recrystallization from a water/ethanol mixture.
Synthesis and Purification Workflow Diagram
Caption: Synthetic workflow for 2-(3-Fluorobenzyl)succinic acid.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure determination.[7][8]
-
¹H NMR: Will show characteristic signals for the aromatic protons (with splitting patterns influenced by the fluorine atom), the benzylic CH₂ protons, and the aliphatic protons on the succinic acid backbone. The two carboxylic acid protons will appear as broad singlets.
-
¹³C NMR: Will confirm the presence of 11 distinct carbon environments, including two carbonyl carbons (~170-180 ppm), aromatic carbons (with C-F coupling), and aliphatic carbons.
-
¹⁹F NMR: Will show a single resonance, confirming the presence and electronic environment of the fluorine atom.
-
-
Mass Spectrometry (MS): This technique validates the molecular weight of the compound.
-
Using electrospray ionization in negative mode (ESI-), the primary ion observed would be the deprotonated molecule [M-H]⁻ at an m/z of approximately 225.06.[9] High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Expected characteristic absorption bands include a broad O-H stretch (~2500-3300 cm⁻¹) for the carboxylic acid groups, a strong C=O stretch (~1700 cm⁻¹), and a C-F stretch (~1100-1250 cm⁻¹).
Applications in Research and Drug Development
The unique structure of 2-(3-Fluorobenzyl)succinic acid makes it a molecule of high interest for pharmaceutical and biochemical research.
-
Rationale for Fluorination: Fluorine is often called a "magical element" in medicinal chemistry. Its incorporation into a drug candidate can profoundly enhance pharmacological properties by:
-
Blocking Metabolic Oxidation: The C-F bond is exceptionally strong, preventing enzymatic hydroxylation at that position on the aromatic ring, which can increase the drug's half-life.[2]
-
Modulating Lipophilicity: Fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.
-
Enhancing Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic or dipole interactions with amino acid residues in a target protein's binding pocket, increasing potency.[10][11]
-
-
Potential as an Enzyme Inhibitor: The parent molecule, benzylsuccinic acid, is a known competitive inhibitor of carboxypeptidase A.[12][13] It mimics the structure of a peptide substrate, binding to the active site without being cleaved. 2-(3-Fluorobenzyl)succinic acid is therefore a prime candidate for investigation as a potent and potentially more stable inhibitor of metalloproteases and other enzymes that recognize similar substrates.
-
Advanced Building Block: The dicarboxylic acid functionality allows for the derivatization of either one or both acid groups to create more complex molecules, such as amides, esters, or polymers, for use in drug delivery systems or as ligands for target discovery.[14]
Structure-Application Relationship Diagram
Caption: Logical flow from molecular features to potential applications.
Safety, Handling, and Storage
While specific toxicology data for 2-(3-Fluorobenzyl)succinic acid is not available, data from the isomeric 2-(4-Fluorobenzyl)succinic acid should be used as a guideline for handling.
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash affected areas thoroughly with water.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
References
-
SynArchive. Stobbe Condensation. Available from: [Link]
-
Wikipedia. Stobbe condensation. Available from: [Link]
-
Banerjee, A. K., et al. (2022). Stobbe Condensation. Organic & Medicinal Chem IJ, 11(4). Available from: [Link]
-
ResearchGate. (2022). Stobbe Condensation. Available from: [Link]
-
Pharmaffiliates. (S)-2-[[4-[(3-Fluorobenzyl)oxy]benzyl]amino]propionic Acid. CAS No: 1160513-60-9. Available from: [Link]
- Google Patents. Process for producing benzylsuccinic acid derivatives. EP0967204A1.
-
RSC. Fluorine in drug discovery: Role, design and case studies. Available from: [Link]
- Hogg, T., & Hilgenfeld, R. (2007). Protein Crystallography in Drug Discovery. Biochemistry, 40(1), 153-157.
- Google Patents. Preparation method of (S)-2-benzylsuccinic acid. CN105418401A.
-
Apollo Scientific. Fluorinated Building Blocks in Drug Design: Why They Matter. Available from: [Link]
-
Wikipedia. Michael addition. Available from: [Link]
- Mahmood, T., et al. (2022). Design, synthesis and preclinical evaluations of (s)-2-((s)-1-benzyl-2,5-dioxopyrrolidin-3-yl)-3-(4-isopropylphenyl)-2-methylpropanal (succ-5) as cardioprotective, hepatoprotective and. Journal of Molecular Structure, 1262, 133033.
-
PubChem. Benzylsuccinic acid. CID 3858. Available from: [Link]
-
NIST WebBook. Succinic acid, ethyl 3-fluorobenzyl ester. Available from: [Link]
-
ResearchGate. (2023). Michael addition reaction and its examples. Available from: [Link]
- Schubert, M., et al. (2017). Complete NMR assignment of succinimide, its detection and quantification in peptides and intact proteins. Analytical Chemistry, 89(10), 5484-5491.
- Al-Ostath, A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14, 11126-11159.
-
Master Organic Chemistry. The Michael Addition Reaction (and Conjugate Addition). Available from: [Link]
-
Chemistry Steps. Michael Addition Reaction Mechanism. Available from: [Link]
-
Research Nester. Drug Delivery Succinic Acid Derivatives Market. Available from: [Link]
- MDPI. Drug Discovery Based on Fluorine-Containing Glycomimetics. Molecules, 28(18), 6667.
- Khiste, S. A. (2023). Thia-Michael Addition in Diverse Organic Synthesis. Journal of Advanced Scientific Research, 14(12), 1-8.
-
Pragolab. Determination of Succinic, Glutaric, and Adipic Acids as Quality Control of Cyclohexone Production. Available from: [Link]
- PubMed. Fascination with the conformational analysis of succinic acid, as evaluated by NMR spectroscopy, and why. Accounts of Chemical Research, 39(12), 889-896.
- Longdom Publishing. Determination of Impurities in Bioproduced Succinic Acid. Journal of Analytical & Bioanalytical Techniques, 6(1).
-
Chemsrc. Succinic acid. CAS#:110-15-6. Available from: [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. synarchive.com [synarchive.com]
- 6. Stobbe condensation - Wikipedia [en.wikipedia.org]
- 7. marioschubert.ch [marioschubert.ch]
- 8. Fascination with the conformational analysis of succinic acid, as evaluated by NMR spectroscopy, and why - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pragolab.cz [pragolab.cz]
- 10. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Benzylsuccinic acid | C11H12O4 | CID 3858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. futuremarketinsights.com [futuremarketinsights.com]
